molecular formula C14H11BrClNO B12666662 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 102830-67-1

6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B12666662
CAS No.: 102830-67-1
M. Wt: 324.60 g/mol
InChI Key: XSGYDKJCYGLHOL-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 3,4-dihydro-2H-pyran in the presence of a base to form an intermediate, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

6-Bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific combination of bromine and chlorine substituents on the pyrano[2,3-b]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

102830-67-1

Molecular Formula

C14H11BrClNO

Molecular Weight

324.60 g/mol

IUPAC Name

6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C14H11BrClNO/c15-11-7-10-3-6-13(18-14(10)17-8-11)9-1-4-12(16)5-2-9/h1-2,4-5,7-8,13H,3,6H2

InChI Key

XSGYDKJCYGLHOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CC(=C2)Br)OC1C3=CC=C(C=C3)Cl

Origin of Product

United States

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